Product packaging for Quinolin-6-ylboronic acid hydrochloride(Cat. No.:CAS No. 1310403-86-1)

Quinolin-6-ylboronic acid hydrochloride

Cat. No.: B3059826
CAS No.: 1310403-86-1
M. Wt: 209.44
InChI Key: XEUWKJJLVYUQIS-UHFFFAOYSA-N
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Description

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. First synthesized in 1860, their application as building blocks and synthetic intermediates has become widespread due to their versatile reactivity, stability, and generally low toxicity. mdpi.com They are crucial reagents in a variety of metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. mdpi.com

The utility of arylboronic acids stems from their ability to act as effective coupling partners with a wide range of organic halides and triflates. The boronic acid functional group is relatively stable and can tolerate a variety of other functional groups within the molecule, making it an ideal component for multi-step synthetic sequences. mdpi.comresearchgate.net This compatibility allows chemists to construct intricate molecular architectures with high precision and efficiency. The degradation of boronic acids often results in boric acid, a compound considered environmentally benign. mdpi.com

Significance of Quinoline (B57606) Scaffolds in Advanced Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic chemistry. This structural motif is present in a wide array of natural products, pharmaceuticals, and functional materials. The nitrogen atom in the ring imparts unique electronic properties and provides a site for hydrogen bonding, which is often crucial for biological activity.

Numerous methods have been developed for the synthesis of substituted quinolines, reflecting their importance in chemical research. organic-chemistry.org The functionalization of the quinoline core is a key strategy for modulating the properties of the resulting molecules. Introducing substituents at various positions on the quinoline ring system allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. The development of methods for direct C-H functionalization and cross-coupling reactions on the quinoline nucleus continues to be an active area of research. rsc.org

The Role of Quinolin-6-ylboronic Acid Hydrochloride as a Key Building Block for Chemical Diversification

This compound is a bifunctional molecule that combines the desirable features of both the quinoline scaffold and the boronic acid functional group. The boronic acid moiety at the 6-position serves as a versatile handle for introducing the quinoline unit into larger, more complex structures via cross-coupling reactions. The hydrochloride salt form often enhances the stability and handling of the compound.

This specific isomer, with the boronic acid at the C-6 position, allows for the synthesis of a distinct set of derivatives compared to other quinoline boronic acid isomers. ambeed.com It serves as a key intermediate in the construction of molecules where substitution at this specific vector is required to achieve a desired biological effect or material property. For instance, it can be used in palladium-catalyzed Suzuki reactions to couple the quinoline-6-yl group with various aryl or heteroaryl halides, leading to the creation of diverse biaryl structures. rsc.org The development of efficient synthetic routes, such as the palladium-catalyzed borylation of chloroquinolines with bis(pinacolato)diboron (B136004), has made these building blocks more accessible for research and development. rsc.org

Chemical and Physical Properties

Below are the key chemical and physical properties of Quinolin-6-ylboronic acid and its hydrochloride salt.

PropertyValue
Compound Name This compound
CAS Number 1310403-86-1 nih.gov
Molecular Formula C₉H₉BClNO₂ nih.gov
Molecular Weight 209.44 g/mol nih.gov
Synonyms Quinoline-6-boronic acid HCl nih.gov
PropertyValue
Compound Name Quinolin-6-ylboronic acid
CAS Number 376581-24-7 bldpharm.com
Molecular Formula C₉H₈BNO₂ bldpharm.com
Molecular Weight 172.98 g/mol bldpharm.com
Synonyms 6-Quinolinylboronic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BClNO2 B3059826 Quinolin-6-ylboronic acid hydrochloride CAS No. 1310403-86-1

Properties

IUPAC Name

quinolin-6-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12-13H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUWKJJLVYUQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CC=C2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310403-86-1
Record name Boronic acid, B-6-quinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310403-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Quinolin 6 Ylboronic Acid Hydrochloride

Classical and Contemporary Approaches to Quinoline (B57606) Borylation

The introduction of a boronic acid moiety onto the quinoline scaffold can be accomplished through both established and newly developed synthetic protocols. These methodologies provide access to various positional isomers of quinolinylboronic acids, which are versatile intermediates for further chemical transformations.

Metal-Halogen Exchange Followed by Borate (B1201080) Trapping Strategies

A foundational method for the synthesis of arylboronic acids involves the metal-halogen exchange of an aryl halide, followed by quenching the resulting organometallic species with a trialkyl borate. This two-step process is a reliable strategy for introducing a boronic acid group at a specific position on the quinoline ring, dictated by the location of the halogen atom on the starting material.

The general mechanism begins with the reaction of a haloquinoline, typically a bromo- or iodoquinoline, with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium, at low temperatures. This step generates a highly reactive quinolinyl-lithium intermediate. The subsequent addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, to this intermediate forms a boronate ester. Finally, acidic hydrolysis of the boronate ester yields the desired quinolin-6-ylboronic acid. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

While effective, this method requires cryogenic conditions and the use of highly reactive organometallic reagents, which can limit its functional group compatibility.

Palladium-Catalyzed Miyaura Borylation of Halogenated Quinolines

The palladium-catalyzed Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronate esters from the corresponding halides or triflates. rsc.org This reaction offers a more versatile and milder alternative to the classical metal-halogen exchange method. For the synthesis of quinolin-6-ylboronic acid, a 6-haloquinoline (e.g., 6-bromoquinoline (B19933) or 6-chloroquinoline) is cross-coupled with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com

The catalytic cycle of the Miyaura borylation generally involves the oxidative addition of the haloquinoline to a Pd(0) complex, followed by transmetalation with a boryl species, and subsequent reductive elimination to yield the quinolinylboronate ester and regenerate the Pd(0) catalyst. alfa-chemistry.com The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

Catalyst/LigandBaseSolventSubstrateProductYield (%)
PdCl₂(dppf)KOAcDioxane6-BromoquinolineQuinolin-6-ylboronic acid pinacol (B44631) esterHigh
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane6-ChloroquinolineQuinolin-6-ylboronic acid pinacol esterGood
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O6-BromoquinolineQuinolin-6-ylboronic acid pinacol esterHigh

This table represents typical conditions for Miyaura borylation and yields are general indications based on literature for similar substrates.

The Miyaura borylation inherently provides excellent positional control, as the boryl group is installed at the position of the halogen atom in the starting material. This makes it an ideal method for synthesizing specific isomers such as quinolin-6-ylboronic acid from 6-haloquinolines.

Recent studies have demonstrated the utility of this regioselectivity in more complex systems. For instance, the iridium-catalyzed borylation of 6-fluoroquinolines has been shown to selectively occur at the C7 position. acs.org While this is an iridium-catalyzed C-H borylation, the principle of achieving regioselectivity based on the electronic and steric properties of the substrate is broadly applicable. In the context of Miyaura borylation, starting with a dihaloquinoline and carefully controlling the reaction conditions could potentially allow for selective borylation at one position over another, further highlighting the positional control afforded by this methodology.

Transition Metal-Catalyzed C-H Functionalization for Direct Borylation

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of organoboron compounds. mdpi.com This approach avoids the need for pre-functionalized starting materials like haloquinolines, instead directly converting a C-H bond to a C-B bond. Both iridium and rhodium catalysts have been successfully employed for the C-H borylation of quinoline derivatives.

Iridium-Catalyzed C-H Borylation of Quinoline Derivatives

Iridium-catalyzed C-H borylation has become a prominent method for the late-stage functionalization of complex molecules, including heterocycles like quinoline. rsc.orgnih.gov The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the most accessible C-H bond. researchgate.net However, electronic effects can also play a significant role. rsc.org

For the quinoline scaffold, iridium-catalyzed borylation often shows a preference for the C8 position due to directing effects from the nitrogen atom, or the C3 position in the heterocyclic ring. nih.gov Achieving selectivity for the C6 position requires careful consideration of the substitution pattern on the quinoline ring to sterically disfavor other positions or to electronically activate the C6 position. For example, the presence of substituents at positions C5 and C7 could direct the borylation to the C6 position.

CatalystLigandBoron SourceSolventPosition(s) Borylated
[Ir(OMe)(cod)]₂dtbpyB₂pin₂CyclohexaneC8, C3
[Ir(cod)Cl]₂3,4,7,8-Me₄-phenB₂pin₂THFSterically least hindered
[Ir(cod)Cl]₂Si-SMAPB₂pin₂HeptaneC8 (directed)

This table illustrates common iridium catalysts and ligands for quinoline borylation, with typical regioselectivities.

Rhodium-Catalyzed C-H Functionalization Routes to Borylated Quinolines

Rhodium catalysts are also effective for C-H functionalization reactions, including the introduction of various functional groups onto the quinoline nucleus. While rhodium-catalyzed C-H borylation is less commonly reported for quinolines compared to iridium catalysis, the principles of rhodium-catalyzed C-H activation are well-established. researchgate.net These reactions can proceed through various mechanisms, often involving chelation assistance from a directing group to achieve high regioselectivity.

For instance, rhodium catalysts have been used for the double hydroboration of quinolines, leading to borylated tetrahydroquinolines. researchgate.net While this results in a saturated heterocyclic core, it demonstrates the capability of rhodium to mediate C-B bond formation on the quinoline framework. The development of rhodium-based catalytic systems that can directly and selectively borylate the C6 position of an aromatic quinoline ring remains an area of active research. Such a system would likely rely on a directing group temporarily installed on the quinoline to guide the catalyst to the desired C-H bond.

Precursor Synthesis and Quinoline Ring Formation Strategies

The foundational step in synthesizing the target compound is the creation of the quinoline ring system. Various classical methods have been established for this purpose, each with its own set of reactants and conditions.

Several named reactions are cornerstones of quinoline synthesis, providing pathways to the fundamental bicyclic structure. rsc.orgiipseries.org These methods typically involve the reaction of anilines with compounds that provide the three-carbon chain needed to form the pyridine (B92270) ring fused to the benzene (B151609) ring of the aniline (B41778). researchgate.net

Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis. tutorsglobe.com The reaction involves heating an aromatic amine, such as aniline, with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, like nitrobenzene. researchgate.nettutorsglobe.com The sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein, which then reacts with the aniline. tutorsglobe.com Iron(II) sulfate (B86663) is often added to moderate the otherwise vigorous and exothermic reaction. tutorsglobe.com For precursors to Quinolin-6-ylboronic acid, a para-substituted aniline would be used to yield a 6-substituted quinoline. tutorsglobe.com

Doebner-Miller Reaction : This method is considered a modification of the Skraup synthesis. tutorsglobe.com It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, often hydrochloric acid or Lewis acids. iipseries.orgresearchgate.net This approach offers more versatility than the Skraup synthesis as it can use pre-formed α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider variety of substituted quinolines. researchgate.nettutorsglobe.com

Pfitzinger Reaction : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. iipseries.org It involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base, such as potassium hydroxide. iipseries.orgtutorsglobe.com The base opens the isatin ring, and the resulting intermediate condenses with the carbonyl compound to form the quinoline structure. iipseries.org While this method directly produces a carboxylic acid at the 4-position, subsequent functional group manipulation could be employed to build the desired precursor.

Interactive Table: Comparison of Traditional Quinoline Syntheses

Reaction Name Key Reactants Catalyst/Reagent Typical Product
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent Sulfuric Acid Quinoline (substituted based on aniline)
Doebner-Miller Aniline, α,β-Unsaturated Carbonyl Strong Acid (e.g., HCl) 2- and/or 4-substituted Quinolines
Pfitzinger Reaction Isatin, Carbonyl Compound Strong Base (e.g., KOH) Quinoline-4-carboxylic acid

Once the quinoline core is synthesized, the next critical step is the introduction of the boronic acid group at the C-6 position. This is typically not achieved during the initial ring formation but rather through subsequent functionalization of a suitable quinoline precursor, such as 6-haloquinoline (e.g., 6-bromoquinoline).

A prevalent method for this transformation is a palladium-catalyzed cross-coupling reaction. rsc.orgnih.gov The Miyaura borylation reaction, for instance, involves the coupling of an aryl halide (6-bromoquinoline) with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂). rsc.org This reaction is catalyzed by a palladium complex and proceeds to form a quinoline-6-boronate ester. This ester can then be hydrolyzed under acidic conditions to yield the desired Quinolin-6-ylboronic acid. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Green Chemistry Principles and Sustainable Approaches in Quinoline Boronic Acid Synthesis

Conventional methods for quinoline synthesis often rely on harsh conditions, such as high temperatures and the use of strong acids, which can be hazardous and environmentally damaging. nih.govnih.gov In response, significant research has focused on developing greener and more sustainable synthetic routes. nih.govijpsjournal.com

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com In quinoline synthesis, this has led to the exploration of alternative reaction media.

Ionic Liquids : These salts, which are liquid at low temperatures, have gained attention as green solvents due to their low vapor pressure and lack of flammability. ias.ac.in They can serve as both the solvent and catalyst in quinoline synthesis, often leading to excellent yields and the possibility of catalyst recycling. ias.ac.in

Water : As a non-toxic and abundant solvent, water is an ideal medium for green synthesis. iipseries.org Researchers have developed methods for synthesizing quinoline derivatives in water, sometimes catalyzed by acids like H₂SO₄, which minimizes the use of volatile organic compounds. iipseries.org

Optimized Conditions : Green chemistry also emphasizes optimizing reaction conditions to improve atom economy and reduce waste. ias.ac.in This includes using catalytic amounts of reagents instead of stoichiometric quantities and fine-tuning temperature and reaction times to minimize energy consumption and byproduct formation. nih.gov

The catalysts used in both quinoline formation and subsequent borylation are a major focus for sustainable development. Traditional syntheses often use expensive and rare noble metals like palladium or iridium. researchgate.netijstr.org

Earth-Abundant Metal Catalysts : There is a growing trend to replace precious metal catalysts with those based on more abundant and less toxic first-row transition metals, such as iron and copper. ijstr.orgnus.edu.sg These catalysts can promote dehydrogenative coupling reactions to form quinolines under more sustainable conditions. ijstr.org

Reusable Catalysts : The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a critical aspect of sustainable chemistry. researchgate.net For example, ionic liquids used as catalysts can often be recycled for multiple runs with only a slight decrease in activity. ias.ac.in This approach significantly reduces waste and cost. While bio-catalysis is a growing field, its application specifically to quinoline borylation is still an emerging area of research.

Reducing energy consumption is another pillar of green chemistry. ijpsjournal.com Several techniques have been applied to quinoline synthesis to make the processes more energy-efficient compared to conventional heating methods. nih.gov

Microwave Irradiation : Microwave-assisted synthesis (MAS) can dramatically reduce reaction times from hours to minutes. nih.gov This technique provides energy directly to the reacting molecules, leading to rapid and uniform heating, which can improve yields and reduce the formation of side products, thereby conserving energy. ijpsjournal.com

Ultrasound Irradiation : Sonochemistry, the application of ultrasound to chemical reactions, is another energy-efficient method. rsc.org It can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Interactive Table: Green Chemistry Approaches in Quinoline Synthesis

Green Principle Technique/Approach Advantage
Benign Solvents Use of water or ionic liquids Reduces use of volatile, toxic organic solvents
Sustainable Catalysis Iron or copper catalysts; Reusable systems Replaces expensive, rare metals; Minimizes waste
Energy Efficiency Microwave or ultrasound irradiation Drastically shortens reaction times; Reduces energy use
Waste Reduction One-pot synthesis Eliminates intermediate purification steps; Saves solvent and energy

Reactivity and Advanced Synthetic Transformations of Quinolin 6 Ylboronic Acid Hydrochloride

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The formation of carbon-carbon bonds is a cornerstone of synthetic chemistry, enabling the assembly of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. Quinolin-6-ylboronic acid hydrochloride is an excellent coupling partner in these reactions, primarily through the Suzuki-Miyaura reaction.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds. It involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate.

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl halides. This transformation allows for the direct installation of the quinolin-6-yl moiety onto various aromatic and heteroaromatic systems. The reaction is tolerant of a wide array of functional groups on both coupling partners, making it a highly versatile synthetic tool. researchgate.netnih.gov For instance, the coupling of quinolin-6-ylboronic acid with various substituted aryl bromides proceeds efficiently to yield the corresponding 6-arylquinolines.

Similarly, its reaction with heteroaryl halides, such as bromopyridines or chloropyrazines, provides access to complex biheteroaryl structures, which are of significant interest in medicinal chemistry. youtube.comresearchgate.net The efficiency of these couplings makes this method a preferred route for synthesizing molecules containing the quinoline (B57606) core. nih.gov Highly active catalyst systems have been developed to facilitate the coupling of challenging heterocyclic substrates, overcoming issues like catalyst inhibition by nitrogen-containing heterocycles. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides
Aryl/Heteroaryl HalideBoronic AcidCatalyst/LigandBaseSolventYield
4-BromotolueneQuinolin-6-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OHigh
2-ChloropyridineQuinolin-6-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄DioxaneGood
3-BromoanisoleQuinolin-6-ylboronic acidPd(OAc)₂ / P(t-Bu)₃K₂CO₃DMFExcellent

The choice of ligand and base is critical for the success of the Suzuki-Miyaura coupling, profoundly impacting reaction efficiency, substrate scope, and catalyst stability.

Influence of Ligands: Phosphine (B1218219) ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Sterically bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and tri(tert-butyl)phosphine, are often employed to enhance catalytic activity, particularly for coupling less reactive aryl chlorides. nih.gov These ligands promote the formation of monoligated palladium complexes, which are highly reactive in the oxidative addition step. nih.gov The rational design of ligands is key to developing highly active catalysts that can couple a broad range of substrates, including complex heteroaromatics. nih.govrsc.org In some cases, impurities can arise from the ligand itself, necessitating careful selection to ensure product purity. researchgate.netnih.gov

Influence of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) anion [R-B(OH)₃]⁻. deepdyve.comresearchgate.net This anionic species transfers its organic group to the palladium center more readily than the neutral boronic acid. researchgate.netnih.gov The strength and type of base can significantly affect the reaction outcome. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can influence selectivity, with weaker bases sometimes being advantageous for preventing side reactions like protodeboronation, especially with sensitive substrates. researchgate.netnih.gov The reaction's selectivity can be dependent on the stoichiometry of the base, particularly when competing boronic acids are present. deepdyve.comresearchgate.net

Table 2: Effect of Ligand and Base on a Model Suzuki-Miyaura Reaction
LigandBaseReaction TimeYield
PPh₃Na₂CO₃12 h75%
SPhosK₃PO₄4 h95%
P(t-Bu)₃K₃PO₄4 h92%
SPhosCsF6 h88%

Regioselectivity: When coupling quinolin-6-ylboronic acid with a substrate containing multiple halide atoms, controlling the site of the reaction (regioselectivity) is a significant challenge and opportunity. The inherent electronic and steric differences between the positions often dictate a preferential reactivity order. For instance, in di- or polyhalogenated heteroaromatics, the oxidative addition of the palladium catalyst typically occurs at the most electron-deficient or sterically accessible C-X bond. rsc.org Reaction conditions can be fine-tuned to favor either mono- or poly-arylation. For example, by carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-substitution on a dihalo-quinazoline, leaving the second halide available for a subsequent, different coupling reaction. mdpi.com

Stereoselectivity: While quinolin-6-ylboronic acid itself is achiral, it can be used in asymmetric Suzuki-Miyaura reactions to create chiral biaryl products if the coupling partner is prochiral or if a chiral catalyst is employed. The field of asymmetric Suzuki-Miyaura coupling often involves creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.gov The synthesis of these molecules requires careful selection of chiral ligands that can effectively control the spatial orientation of the coupling partners during the bond-forming reductive elimination step. While specific examples involving this compound in atropselective couplings are specialized, the principles are well-established for other aryl-heteroaryl systems. nih.govresearchgate.net

Beyond palladium catalysis, this compound can participate in reactions mediated by other transition metals, most notably copper, to form carbon-heteroatom bonds.

The copper-catalyzed coupling of boronic acids with N-H containing compounds, known as the Chan-Evans-Lam reaction, is a powerful method for forming C-N bonds. Quinolin-6-ylboronic acid can serve as the arylating agent in these reactions to attach the quinoline moiety to amines, amides, and other nitrogen nucleophiles. This reaction offers a complementary approach to palladium-catalyzed N-arylation (Buchwald-Hartwig amination).

Recent studies have demonstrated the N-arylation of pyranoquinolinone scaffolds using various arylboronic acids in the presence of a simple copper(I) iodide (CuI) catalyst, often without the need for a specialized ligand. mdpi.commdpi.comresearchgate.net These reactions can proceed under mild conditions, sometimes at room temperature, and exhibit high efficiency and regioselectivity for N-arylation over O-arylation. mdpi.com This methodology provides a direct route to highly functionalized quinoline derivatives. researchgate.netdntb.gov.ua The reaction is believed to proceed through a mechanism involving the formation of a copper-boronate complex, followed by interaction with the N-H nucleophile and subsequent reductive elimination to form the C-N bond.

Other Transition Metal-Mediated Cross-Coupling Reactions

Nickel-Catalyzed Decarbonylative Cross-Coupling

Nickel-catalyzed decarbonylative cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, utilizing readily available esters as coupling partners in place of traditional aryl halides. ubc.canih.gov This methodology is particularly significant as it allows for the use of a broader range of substrates and offers an alternative to palladium-catalyzed systems. ubc.ca In the context of this compound, this reaction facilitates the synthesis of 6-arylquinolines from quinoline-based esters.

The general mechanism of this transformation involves the oxidative addition of a nickel(0) catalyst to the C(acyl)-O bond of an ester, often assisted by a directing group on the substrate. nih.govacs.org This is followed by decarbonylation, where a carbonyl group is extruded, and subsequent transmetalation with the organoboron reagent, such as quinolin-6-ylboronic acid. Reductive elimination from the resulting nickel complex then furnishes the desired biaryl product and regenerates the active nickel(0) catalyst.

A notable example of this type of reaction is the chelation-assisted nickel(0)-catalyzed decarbonylative cross-coupling of ethyl benzo[h]quinoline-10-carboxylate with various arylboronic acids. nih.govacs.orgresearchgate.net While this specific example does not use quinolin-6-ylboronic acid as the nucleophile, it demonstrates the viability of coupling arylboronic acids to quinoline-containing esters. The catalytic system for these transformations often employs a combination of a nickel(0) precursor, such as Ni(COD)₂, and a phosphine ligand, like tricyclohexylphosphine (B42057) (PCy₃), in the presence of a base. nih.govacs.org

The scope of this reaction is broad, tolerating a variety of functional groups on both the ester and the boronic acid partner. ubc.canih.gov This tolerance is advantageous for the synthesis of complex molecules with diverse functionalities. The application of this methodology to this compound would provide a direct route to 6-arylquinolines, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Key Features of Nickel-Catalyzed Decarbonylative Cross-Coupling
FeatureDescriptionRelevance to this compound
Catalyst SystemTypically a Ni(0) source (e.g., Ni(COD)₂) with a phosphine ligand (e.g., PCy₃). nih.govacs.orgAffordable and readily available catalysts can be used for the coupling reaction.
Electrophilic PartnerAryl or heteroaryl esters. ubc.canih.govAllows for the use of stable and accessible quinoline esters as starting materials.
Nucleophilic PartnerArylboronic acids. ubc.canih.govThis compound can serve as the nucleophile to introduce the quinoline moiety.
Key Reaction StepDecarbonylation (extrusion of CO) from the ester. nih.govacs.orgEnables a formal cross-coupling between the aryl groups of the ester and the boronic acid.
ProductBiaryl compounds. ubc.canih.govDirect synthesis of 6-arylquinolines.

Chemical Transformations of the Boronic Acid Moiety

The boronic acid group of this compound is amenable to a variety of chemical transformations, allowing for its conversion into other valuable synthetic intermediates. These derivatizations can enhance the stability of the compound, modify its reactivity, or enable its participation in a broader range of coupling reactions.

Boronic acids are often converted into boronic esters, such as pinacol (B44631) esters, to improve their stability and ease of handling. rsc.org These esters are generally less prone to protodeboronation and can be purified by chromatography. The synthesis of quinolin-6-ylboronic acid pinacol ester can be achieved by reacting this compound with pinacol, often in a suitable solvent and sometimes with a dehydrating agent to drive the reaction to completion.

Another important class of derivatives is the potassium trifluoroborate salts. These salts are typically crystalline, air-stable solids that are easy to handle and store. rsc.org The conversion of a boronic acid to its corresponding trifluoroborate salt is generally accomplished by treatment with potassium hydrogen fluoride (B91410) (KHF₂). rsc.org For instance, various borylated quinolines have been successfully converted into their trifluoroborate salts in good yields. rsc.org These trifluoroborate salts can then be used in a variety of cross-coupling reactions, often exhibiting enhanced reactivity compared to the parent boronic acids.

Table 2: Derivatization of Quinolin-6-ylboronic Acid Moiety
DerivativeTypical ReagentsKey AdvantagesReference
Boronic Ester (e.g., Pinacol Ester)PinacolIncreased stability, ease of purification. rsc.org
Potassium Trifluoroborate SaltPotassium hydrogen fluoride (KHF₂)Crystalline, air-stable solid, enhanced reactivity in some cross-coupling reactions. rsc.org

Boronic acids can serve as precursors for the synthesis of other organoboron compounds, such as borinic acids (R₂BOH). Borinic acids and their derivatives are valuable reagents in their own right, participating in various organic transformations. The synthesis of unsymmetrical diarylborinic acids can be achieved through the reaction of an arylboronic ester with an organometallic reagent, such as an aryllithium or Grignard reagent. mdpi.com

For example, quinolin-6-ylboronic acid could first be converted to its pinacol ester. Subsequent reaction of this ester with a different aryl organometallic reagent would yield a mixed diarylborinic ester, which upon hydrolysis would afford the corresponding borinic acid. This transformation opens up possibilities for creating more complex boron-containing structures with tailored electronic and steric properties.

Construction of Complex Molecular Architectures and Novel Heterocyclic Scaffolds

This compound is a key building block for the synthesis of more elaborate molecules, particularly those containing the quinoline or quinolone framework. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-established for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids. This compound can be effectively coupled with a wide range of aryl and heteroaryl halides to produce the corresponding 6-substituted quinoline derivatives. These reactions are typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base.

The synthesis of quinolone derivatives can also be achieved using quinolin-6-ylboronic acid as a key intermediate. For instance, a bromoquinolinone can be coupled with a boronic acid pinacol ester derived from quinolin-6-ylboronic acid to construct the core structure of certain quinolone antibiotics. google.com This approach highlights the importance of the boronic acid moiety as a handle for introducing the quinoline fragment into more complex pharmaceutical agents.

Table 3: Synthesis of Substituted Quinolines and Quinolones
Target MoleculeSynthetic StrategyKey Reagents
6-ArylquinolinesSuzuki-Miyaura Cross-CouplingThis compound, Aryl halide, Palladium catalyst, Base
Quinolone DerivativesSuzuki-Miyaura Cross-CouplingBoronic acid pinacol ester of quinoline, Bromoquinolinone, Palladium catalyst, Base

The reactivity of quinolin-6-ylboronic acid can be harnessed to construct novel boron-containing heterocyclic scaffolds through annulation and cyclization strategies. While specific examples starting directly from quinolin-6-ylboronic acid are not extensively documented, the principles of boronic acid chemistry suggest several plausible pathways.

One potential strategy involves the intramolecular cyclization of a suitably functionalized quinoline derivative bearing a boronic acid group. For example, if a quinoline boronic acid is prepared with a pendant nucleophile, such as an alcohol or amine, intramolecular cyclization could lead to the formation of a fused boron-containing heterocycle. These types of structures are of interest for their potential applications in materials science and as fluorescent probes.

Another approach could involve a domino reaction sequence, where an initial cross-coupling reaction involving the boronic acid is followed by an in-situ cyclization event. Such tandem processes are highly efficient for the rapid construction of complex molecular architectures from simple starting materials. The development of such strategies with quinolin-6-ylboronic acid would open up new avenues for the synthesis of novel, functionalized heterocyclic systems. researchgate.net

Catalysis and Mechanistic Investigations in Quinolin 6 Ylboronic Acid Reactions

Role of Transition Metal Catalysts in Activation and Selectivity

The transformation of quinolin-6-ylboronic acid and related compounds relies heavily on transition metal catalysts to achieve activation of otherwise inert bonds and to control the selectivity of the reaction, directing the formation of the desired product. Both palladium and non-palladium-based catalysts have proven effective in this regard, each with distinct advantages and applications.

Palladium Catalyst Systems for Boronic Acid Transformations

Palladium complexes are widely employed as catalysts for a variety of organic reactions, including the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. mdpi.comrsc.orgresearchgate.net In the context of quinolin-6-ylboronic acid, palladium catalysts are instrumental in facilitating its coupling with various organic halides and pseudohalides.

The efficacy of a palladium catalyst system is often dictated by the choice of ligands, which modulate the metal center's electronic properties and steric environment. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. The catalytic activity of these precursors is often enhanced by the addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). mdpi.com These ligands stabilize the palladium species and influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

Recent research has also explored the use of heterogeneous palladium catalysts, which offer advantages in terms of separation and recyclability. nih.govmdpi.comresearchgate.net For example, palladium supported on titanium dioxide (Pd/TiO₂) has demonstrated good catalytic activity in ligand-free Suzuki-Miyaura reactions. mdpi.com Similarly, palladium nanoparticles supported on magnetic materials like iron(II,III) oxide (Fe₃O₄) allow for easy catalyst recovery using an external magnet. mdpi.com

The table below summarizes representative palladium catalyst systems used in transformations involving boronic acids.

Catalyst PrecursorLigandBaseSolventApplication
Pd(OAc)₂PPh₃NaOAcDMFSynthesis of 3-substituted quinolin-2(1H)-ones
Pd/NiFe₂O₄---Synthesis of 4-arylquinolin-2(1H)-ones
[Pd₂(dba)₃]SPhosK₃PO₄·H₂O-B-alkyl Suzuki-Miyaura coupling
PdCl₂(dppf)-K₂CO₃Toluene/H₂OSuzuki-Miyaura coupling of aryl halides

Non-Palladium Catalysts in C-H Functionalization and Cross-Coupling

While palladium catalysts are prevalent, a range of non-palladium transition metals have emerged as powerful alternatives for C-H functionalization and cross-coupling reactions involving quinoline (B57606) derivatives. These catalysts offer complementary reactivity and can enable transformations that are challenging with palladium.

Rhodium (Rh) catalysts, for example, have been utilized for the C2-arylation of quinolines. nih.gov Commercially available and air-stable rhodium complexes like [RhCl(CO)₂]₂ can effectively catalyze the formation of C-C bonds at the C2 position of the quinoline ring. nih.gov

Iridium (Ir) catalysts are particularly noteworthy for their ability to direct C-H borylation. nih.govnih.govresearchgate.net Iridium-catalyzed reactions can selectively introduce a boryl group at various positions of the quinoline ring, including the otherwise unreactive C8 position. nih.govresearchgate.net This is often achieved through the use of specific ligands that direct the catalyst to a particular C-H bond. For instance, a silica-supported phosphane-iridium system has been developed for the site-selective C8 borylation of quinolines. nih.govresearchgate.net

Copper (Cu) catalysts have been employed in conjunction with palladium in some cross-coupling reactions. nih.gov They can also play a primary role in certain C-H functionalization reactions.

Nickel (Ni) catalysts have gained attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel complexes, often in combination with photoredox catalysts, can facilitate the coupling of alkyl boronic acids with aryl halides. rsc.org

Silver (Ag) salts, such as silver(I) nitrate, can act as catalysts for the direct functionalization of quinones with boronic acids, proceeding through a presumed radical addition mechanism. nih.govorganic-chemistry.org

The table below provides examples of non-palladium catalysts and their applications in quinoline functionalization.

MetalCatalyst SystemReaction Type
Rhodium[RhCl(CO)₂]₂C2-arylation of quinolines
Iridium[Ir(cod)OMe]₂ / dtbpyC-H borylation of fluoroquinolines
IridiumSilica-supported phosphane-iridiumSite-selective C8 borylation of quinolines
NickelNiBr₂·diglyme / dtbbpy / Ir photocatalystPhotocatalyzed Suzuki-Miyaura of alkyl boronic acids
SilverAgNO₃ / K₂S₂O₈Direct functionalization of quinones with boronic acids

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and developing new, more efficient synthetic methods. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Catalytic Cycles in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, a key transformation for quinolin-6-ylboronic acid, proceeds through a well-established catalytic cycle involving a palladium(0) active species. mdpi.comlibretexts.org The cycle can be broken down into three main steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to the palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of new palladium-carbon and palladium-halogen bonds.

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. rsc.orgresearchgate.netlibretexts.orgyoutube.com This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. researchgate.net The transmetalation step results in a diorganopalladium(II) complex.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the product (R-R'). libretexts.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Pathways of C-H Borylation

The mechanism of transition metal-catalyzed C-H borylation, particularly with iridium catalysts, is an area of active research. researchgate.net While several pathways have been proposed, a common theme is the activation of a C-H bond by the metal center.

One proposed mechanism involves the oxidative addition of the C-H bond to the iridium center. This is followed by reductive elimination of a C-B bond, forming the borylated product and regenerating the active catalyst.

Another possible pathway is a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often with the assistance of a ligand or a base.

The regioselectivity of C-H borylation is often controlled by steric and electronic factors, as well as by the directing effects of functional groups on the substrate. nih.gov For instance, in quinoline derivatives, the nitrogen atom can act as a directing group, guiding the catalyst to a specific C-H bond. researchgate.net

Theoretical Studies on Transmetalation and Elementary Steps

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the elementary steps of catalytic cycles, including transmetalation. researchgate.net These theoretical models can help to elucidate the structures of transition states and intermediates, as well as to calculate the energy barriers associated with different reaction pathways.

In the context of the Suzuki-Miyaura reaction, DFT calculations have been used to investigate the role of the base in the transmetalation step. researchgate.net These studies have shown that the base can interact with the boronic acid to form a more reactive boronate species, which then undergoes transmetalation with the palladium(II) complex. The calculations also suggest that the presence of a base significantly lowers the energy barrier for transmetalation. researchgate.net

Theoretical studies have also shed light on the mechanism of C-H activation and borylation. By modeling the interaction of the catalyst with the substrate, researchers can predict the most likely sites of C-H activation and explain the observed regioselectivity. These computational insights are invaluable for the rational design of new and improved catalysts.

Computational and Theoretical Investigations of Quinolin 6 Ylboronic Acid Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a principal tool in the computational chemist's arsenal (B13267) for investigating the electronic structure of molecules. mdpi.com By approximating the electron density of a system, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT has been widely applied to understand their structure, reactivity, and spectroscopic characteristics. scirp.orgdergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. e-journals.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity. scirp.org

For quinoline and its derivatives, DFT calculations have been employed to determine these key electronic parameters. ekb.eg These studies reveal how different substituents on the quinoline ring influence the energies of the frontier orbitals and, consequently, the molecule's reactivity. For Quinolin-6-ylboronic acid hydrochloride, the boronic acid group and the protonated quinoline nitrogen would be expected to significantly impact the electronic distribution and orbital energies.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Quinoline System (Calculated using DFT)

Parameter Value (eV)
HOMO Energy -6.75
LUMO Energy -1.98
HOMO-LUMO Gap (ΔE) 4.77
Ionization Potential (I) 6.75
Electron Affinity (A) 1.98
Global Hardness (η) 2.385
Global Softness (S) 0.209
Electronegativity (χ) 4.365

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic systems. Actual values for this compound would require specific calculations.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within a molecule. bohrium.com Similarly, DFT can be used to compute vibrational frequencies, aiding in the assignment of peaks in infrared (IR) and Raman spectra. sci-hub.se The gauge-invariant atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr

For this compound, theoretical predictions of its UV-Vis, IR, and NMR spectra would be instrumental in its characterization. By comparing calculated spectra with experimental data, a deeper understanding of the compound's structure and electronic environment can be achieved.

Molecular Dynamics and Reaction Pathway Modeling

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations are particularly useful for exploring conformational landscapes and intermolecular interactions.

Even for seemingly rigid molecules like quinolines, conformational flexibility can exist, particularly with respect to substituent groups. Computational methods can be used to identify low-energy conformers and the barriers to their interconversion. rsc.orgnih.gov Understanding the preferred conformation of this compound is crucial, as it can influence its binding to biological targets and its participation in chemical reactions.

Furthermore, MD simulations can shed light on the intermolecular interactions between molecules of this compound and with solvent molecules. These interactions, including hydrogen bonding and π-stacking, play a significant role in the compound's physical properties and its behavior in solution.

Computational modeling is a powerful tool for understanding and predicting the selectivity of chemical reactions. By calculating the energies of different transition states and reaction intermediates, it is possible to rationalize why a particular product is formed preferentially. For reactions involving boronic acids, such as the Suzuki-Miyaura coupling, DFT calculations can elucidate the mechanism and the factors that govern the observed selectivity.

In the context of this compound, computational studies could be used to predict its reactivity in various cross-coupling reactions, providing valuable guidance for synthetic chemists.

A key application of computational chemistry is the elucidation of reaction mechanisms. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway, including the structures of transition states and intermediates. researchgate.net This information is often difficult to obtain through experimental means alone.

For reactions involving this compound, theoretical calculations could be used to propose detailed mechanisms, such as those for its synthesis or its derivatization. This would not only enhance the fundamental understanding of its chemistry but also aid in the optimization of reaction conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.